N-(2-{[(4-methoxyphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
2-(4-METHOXYPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is a complex organic compound that features a combination of methoxyphenoxy, thiophene, and oxadiazole groups
Preparation Methods
The synthesis of 2-(4-METHOXYPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE typically involves multiple steps. The synthetic route may include the following steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.
Synthesis of the Thiophene-Oxadiazole Intermediate: This step involves the formation of the thiophene-oxadiazole intermediate through a series of reactions, including cyclization and functional group transformations.
Coupling of Intermediates: The final step involves the coupling of the methoxyphenoxy intermediate with the thiophene-oxadiazole intermediate under suitable reaction conditions to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-(4-METHOXYPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-METHOXYPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry:
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE involves its interaction with molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(4-METHOXYPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE can be compared with similar compounds such as:
Dithieno[3,2-b2′,3′-d]thiophene (DTT): This compound is also used in organic electronics and has similar electronic properties.
2-Methoxyphenyl Isocyanate: This compound is used as a chemoselective reagent in organic synthesis.
Properties
Molecular Formula |
C18H18N4O5S |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[2-[[2-(4-methoxyphenoxy)acetyl]amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O5S/c1-25-12-4-6-13(7-5-12)26-11-15(23)19-8-9-20-17(24)18-21-16(22-27-18)14-3-2-10-28-14/h2-7,10H,8-9,11H2,1H3,(H,19,23)(H,20,24) |
InChI Key |
KBTNDBIITGPKSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
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